3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride, also known as benzenesulfonamide, is a complex organic compound with significant pharmaceutical implications. Its chemical structure features multiple chlorine substituents and a hydrazinylmethyl group, which contribute to its biological activity. This compound is classified under sulfonamides, a group of compounds known for their antibacterial properties.
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride falls under the category of sulfonamide compounds. Sulfonamides are characterized by the presence of a sulfonamide functional group (-SO2NH2), which is integral to their mechanism of action in antimicrobial activity.
The synthesis of 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride typically involves multi-step reactions starting from readily available aromatic compounds.
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are often proprietary or specific to laboratory settings.
The molecular formula for 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride is C13H12Cl3N3O2S. The structure can be depicted as follows:
The primary chemical reactions involving this compound include:
Technical details about these reactions often involve specific conditions such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride primarily relates to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical in folate synthesis in bacteria.
Data supporting this mechanism include studies demonstrating reduced bacterial growth in the presence of sulfonamides .
Relevant data regarding safety classifications indicate that it may cause skin irritation and eye damage upon contact .
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride has several important applications in scientific research:
This compound's diverse applications highlight its significance in both clinical settings and research environments aimed at combating bacterial infections .
The synthesis of 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride (CAS: 2682114-55-0, MW: 417.14) follows a meticulously designed multi-step sequence to ensure precise regiochemical control and functionality introduction. Industrial routes typically begin with 5-chloro-2-nitrobenzaldehyde or 5-chloro-2-aminobenzyl alcohol as starting materials. The core pathway involves three critical stages: (1) sulfonamide bond formation via reaction of 3,4-dichlorobenzenesulfonyl chloride with 5-chloro-2-aminobenzyl alcohol under Schotten-Baumann conditions (chloroform/water biphasic system, 0–5°C, 85–92% yield); (2) bromination of the benzylic alcohol group using phosphorus tribromide (PBr₃) in dichloromethane to yield the benzyl bromide intermediate (critical purity >95% for subsequent steps); and (3) nucleophilic displacement with tert-butyl carbazate followed by acidic deprotection (trifluoroacetic acid/CH₂Cl₂, 1:1) to install the hydrazinylmethyl group and generate the hydrochloride salt [2] [4].
Key Process Parameters:
Table 1: Key Intermediates and Characterization Data
| Intermediate | Formula | Key Characterization (NMR) | Yield (%) |
|---|---|---|---|
| 5-Chloro-2-(3,4-dichlorophenylsulfonamido)benzyl alcohol | C₁₃H₁₀Cl₃NO₃S | δH (DMSO-d6): 4.52 (s, 2H, CH₂), 7.45–7.89 (m, 6H, Ar-H) | 88 |
| Benzyl bromide derivative | C₁₃H₉BrCl₃NO₂S | δH (CDCl₃): 4.72 (s, 2H, CH₂Br), 7.62–8.01 (m, 6H, Ar-H) | 76 |
| Boc-protected hydrazine | C₁₄H₁₄Cl₃N₃O₄S | δH (DMSO-d6): 1.39 (s, 9H, tBu), 4.28 (s, 2H, CH₂), 8.91 (s, 1H, NH) | 82 |
The hydrazinylmethyl (–CH₂NHNH₂) group serves as a versatile pharmacophore for bioactivity modulation, particularly in targeting metalloenzymes like carbonic anhydrase IX/XII. Its installation demands strategic reaction design due to the nucleophilic sensitivity of sulfonamide linkages and potential side reactions. Two principal methodologies dominate:
Critical Optimization:
Final product purity (>97%) is achieved through divergent strategies, each with trade-offs in yield, scalability, and impurity profiles:
Optimized Hybrid Protocol:
Scale-up beyond laboratory batches (e.g., >1kg) introduces critical bottlenecks:
Table 2: Scalability Performance Metrics
| Parameter | Laboratory Scale (50g) | Pilot Scale (1kg) | Industrial Scale (10kg) |
|---|---|---|---|
| Overall Yield | 42% | 38% | 35% |
| Purity (HPLC) | 99.2% | 97.8% | 96.5% |
| Key Impurities | <0.1% Dehydrazinyl | 0.3% Dibromide | 1.2% Hydrolysis product |
| Batch Cycle Time | 48h | 72h | 120h |
Yield Optimization Strategies:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: